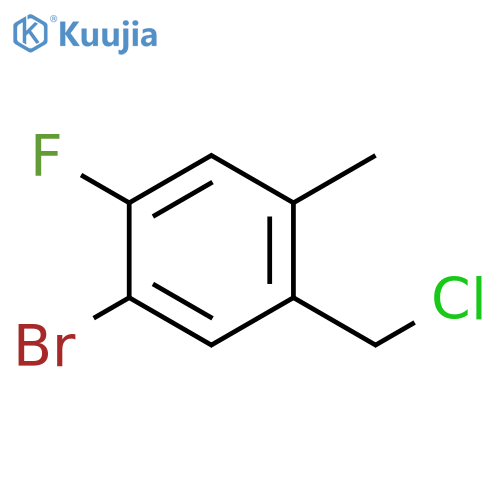Cas no 2092506-71-1 (1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C)

2092506-71-1 structure
商品名:1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze
ne
C
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C 化学的及び物理的性質
名前と識別子
-
- 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C
- Benzene, 1-bromo-5-(chloromethyl)-2-fluoro-4-methyl-
- 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene
- EN300-35758013
- 2092506-71-1
-
- インチ: 1S/C8H7BrClF/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,4H2,1H3
- InChIKey: UNUDIKSUASQYKJ-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC(CCl)=C(C)C=C1F
計算された属性
- せいみつぶんしりょう: 235.94037g/mol
- どういたいしつりょう: 235.94037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.544±0.06 g/cm3(Predicted)
- ふってん: 272.1±35.0 °C(Predicted)
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-35758013-0.1g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
| Enamine | EN300-35758013-0.5g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
| Enamine | EN300-35758013-0.25g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 0.25g |
$431.0 | 2025-03-18 | |
| Aaron | AR028G7Z-250mg |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95% | 250mg |
$618.00 | 2025-02-16 | |
| Aaron | AR028G7Z-50mg |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95% | 50mg |
$303.00 | 2025-02-16 | |
| Enamine | EN300-35758013-0.05g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 0.05g |
$202.0 | 2025-03-18 | |
| Aaron | AR028G7Z-2.5g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95% | 2.5g |
$2373.00 | 2025-02-16 | |
| Aaron | AR028G7Z-1g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95% | 1g |
$1223.00 | 2025-02-16 | |
| Enamine | EN300-35758013-2.5g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
| Enamine | EN300-35758013-5.0g |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
2092506-71-1 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
2092506-71-1 (1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenze ne C) 関連製品
- 849353-34-0(4-bromopyrimidin-5-amine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
